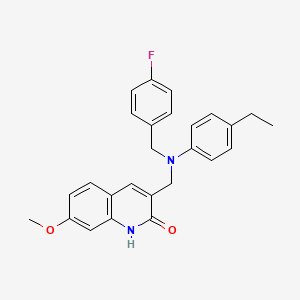

3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one

Description

This compound is a quinolin-2(1H)-one derivative featuring a 7-methoxy group on the quinoline core and a complex substitution at position 2. The 3-position is modified with a ((4-ethylphenyl)(4-fluorobenzyl)amino)methyl moiety, which introduces both lipophilic (4-ethylphenyl) and electron-withdrawing (4-fluorobenzyl) groups. This structural design aims to optimize physicochemical properties such as solubility, bioavailability, and target-binding affinity . The compound is synthesized via a multi-step protocol involving Pd-catalyzed cross-coupling and subsequent benzylation, yielding a white solid with high purity (90% isolated yield) after flash chromatography .

Properties

Molecular Formula |

C26H25FN2O2 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30) |

InChI Key |

YRBYTXCOYSJJTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Substitution Reactions:

Amine Formation: The 4-ethylphenyl and 4-fluorobenzyl groups can be introduced via reductive amination reactions, where the corresponding aldehydes or ketones react with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form quinone derivatives.

Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

1. Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. Recent studies indicate that modifications in the quinoline structure can significantly influence their potency against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with lipophilic side chains tend to exhibit improved antiplasmodial activity, as demonstrated in various structure-activity relationship (SAR) studies . The presence of the 7-methoxy group in the quinoline structure has been shown to be crucial for maintaining high potency against PfPK6, a target in malaria treatment .

2. Inhibition of Hedgehog Pathway

The compound has also been identified as a potential inhibitor of the Hedgehog signaling pathway, which is implicated in various cancers. Quinoline derivatives have been explored for their ability to inhibit Smoothened (SMO), a key component of this pathway . This application is particularly relevant in the context of developing targeted therapies for cancers that exhibit aberrant Hedgehog signaling.

3. Anticancer Properties

Research indicates that quinoline derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structural modifications, such as those present in this compound, may enhance its ability to interact with cellular targets involved in cancer progression . The exploration of these compounds as cytotoxic agents is ongoing, with promising preliminary results.

Case Study 1: Antimalarial Efficacy

In a study evaluating various quinoline derivatives, the compound demonstrated significant activity against Plasmodium falciparum with an IC50 value comparable to leading antimalarial drugs. The study highlighted that the introduction of ethyl and fluorobenzyl moieties improved lipophilicity, enhancing cell membrane penetration and bioavailability .

Case Study 2: Cancer Cell Line Testing

Another investigation involved testing the compound against several cancer cell lines, including breast and prostate cancer models. Results showed that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the disruption of mitochondrial function and activation of caspase pathways .

Mechanism of Action

The mechanism of action of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known to interact with various biological pathways, potentially affecting processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Quinolin-2(1H)-one Derivatives

Quinolin-2(1H)-one derivatives are widely explored for pharmacological applications. Below is a comparative analysis of key analogs:

Functional Group Analysis

- Methoxy vs. Hydroxy/Chloro : The 7-methoxy group in the target compound enhances lipophilicity relative to hydroxylated analogs (e.g., 4B, 4D), which may improve blood-brain barrier penetration . Chlorinated derivatives (e.g., 4D, ) exhibit higher electrophilicity, favoring interactions with nucleophilic biological targets.

Key Research Findings and Gaps

- Structural Advantages : The target compound’s dual substitution (ethyl + fluorobenzyl) balances lipophilicity and electronic effects, a design absent in existing analogs.

- Unanswered Questions : Comparative pharmacokinetic data and target-binding studies are lacking.

- Opportunities : Functionalization at position 2 (e.g., trifluoromethoxy in ) could further optimize activity.

Biological Activity

The compound 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₂₄H₂₅FN₄O₃

- Molecular Weight : 420.48 g/mol

- IUPAC Name : 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one

This compound features a quinoline backbone with various substituents that enhance its pharmacological properties.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a related study found that quinolone compounds demonstrated potent anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values as low as 1.2 µM . The mechanism of action often involves inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 8g | MCF-7 | 1.2 | Apoptosis via Caspase activation |

| Compound X | Panc-1 | 1.4 | Cell cycle arrest at G2/M phase |

| Compound Y | A549 | 5.0 | ROS generation leading to cell death |

Antimicrobial Activity

Quinoline derivatives have also been noted for their antimicrobial properties. A review highlighted that certain modified quinolines showed effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) in the range of 1 × 10^-6 to 1 × 10^-5 mg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many quinoline derivatives trigger programmed cell death through intrinsic and extrinsic pathways, often involving caspase activation and mitochondrial dysfunction .

- Cell Cycle Arrest : Compounds have been shown to interfere with the cell cycle, particularly at the G2/M checkpoint, halting proliferation in cancer cells .

- Antimicrobial Action : The disruption of bacterial cell membranes and inhibition of essential metabolic pathways are common mechanisms by which quinolines exert antimicrobial effects .

Study on Anticancer Effects

A notable study evaluated a series of quinoline derivatives, including the target compound, for their anticancer efficacy. The results indicated that the compound significantly inhibited cell growth in vitro and induced apoptosis in treated cells. Flow cytometry analysis revealed an increase in sub-G1 population, indicative of apoptosis .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related quinoline compounds against clinical isolates of resistant bacteria. The study concluded that specific modifications led to enhanced activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting the potential for developing new antibiotics from these derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.